molecular formula C19H16ClN5O2 B2729181 7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539814-85-2

7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2729181
CAS No.: 539814-85-2
M. Wt: 381.82
InChI Key: HMEVRAHRVRLWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with substituents at the 2-, 5-, and 7-positions. The 5-methyl group and carboxamide at position 6 contribute to its conformational stability and solubility profile.

Properties

IUPAC Name

7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-10-15(17(21)27)16(13-7-2-3-8-14(13)20)25-19(22-10)23-18(24-25)11-5-4-6-12(26)9-11/h2-9,16,26H,1H3,(H2,21,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEVRAHRVRLWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)O)N1)C4=CC=CC=C4Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-Chlorophenyl)-2-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in oncology and pharmacology. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN5O2
  • Molecular Weight : 353.80 g/mol

The presence of the chlorophenyl and hydroxyphenyl groups is significant as these moieties can influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2/cyclin A2 complexes, disrupting cell cycle progression and promoting apoptosis in cancer cells. This mechanism is crucial for its anticancer activity.
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thereby enhancing the apoptotic response in various cancer cell lines .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, which is associated with its ability to inhibit tumor growth effectively .

Anticancer Activity

The compound has shown promising results in various cancer models:

  • Breast Cancer : In vitro studies using Luc-4T1 breast cancer cells revealed that the compound significantly induced apoptosis and cell cycle arrest. The ratio of Bax/Bcl-2 was notably increased after treatment, indicating a shift towards apoptosis .
  • Binding Affinity Studies : Molecular docking studies suggest that the compound exhibits strong binding affinity to key proteins involved in cancer progression such as EGFRTK and BCL2. This suggests its potential as a therapeutic agent targeting multiple pathways in cancer biology .

Other Biological Activities

In addition to its anticancer properties, compounds within the triazole family have been reported to possess:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against pathogenic bacteria .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities, although further research is needed to elucidate these effects.

Case Studies

Several studies highlight the effectiveness of this compound:

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the apoptotic effects on Luc-4T1 cells.
    • Findings : Significant increase in caspase-3/7 activity was observed post-treatment with the compound at concentrations of 10 µg/mL.
    • : The compound effectively promotes apoptosis via mitochondrial pathways .
  • Molecular Docking Analysis :
    • Objective : To assess binding affinities to various cancer-related proteins.
    • Findings : The compound showed superior binding energies compared to standard ligands for cIAP1 and BCL2.
    • : Enhanced binding may correlate with increased anticancer efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the 2-, 5-, and 7-positions critically modulate properties such as melting point, solubility, and bioactivity. Key comparisons include:

Compound 7-Position 2-Position 6-Position Melting Point Key Functional Groups
Target Compound 2-Chlorophenyl 3-Hydroxyphenyl Carboxamide Not reported OH (phenolic), Cl, CONH2
Ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 2-Chlorophenyl Trifluoromethyl Ethyl carboxylate Not reported CF3, COOEt
7-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl Not specified Carboxamide Not reported OMe, CONH2
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate 1,5-Diphenyl 2-Hydroxyphenyl Ethyl carboxylate 206°C OH, COOEt
  • Chlorophenyl vs.
  • Hydroxyphenyl vs. Trifluoromethyl at 2-Position : The 3-hydroxyphenyl group (target) introduces hydrogen-bonding capability, contrasting with the electron-withdrawing trifluoromethyl group in , which may alter metabolic stability .
  • Carboxamide vs. Carboxylate at 6-Position : The carboxamide group (target, ) improves water solubility relative to ethyl carboxylate derivatives (), though ester groups (e.g., COOEt) are more hydrolytically stable .

Research Findings and Implications

Structural Insights

  • X-ray data for ethyl 7-(2-chlorophenyl)-5-trifluoromethyl derivatives () reveal a monoclinic crystal system (P21/n) with a planar triazolo-pyrimidine core, stabilized by π-π stacking. The 2-chlorophenyl group adopts a perpendicular orientation relative to the core, minimizing steric clashes .

Preparation Methods

Multi-Component One-Pot Synthesis

The most efficient route employs a one-pot, three-component reaction under microwave irradiation (Scheme 1):

Reagents :

  • N-(2-Chlorophenyl)acetoacetamide (1.0 equiv)
  • 3-Hydroxybenzaldehyde (1.2 equiv)
  • 5-Amino-1,2,4-triazole (1.5 equiv)
  • N,N-Dimethylformamide (DMF), reflux, 30–45 min

Mechanism :

  • Knoevenagel Condensation : The aldehyde reacts with the β-ketoamide to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : 5-Amino-1,2,4-triazole attacks the enone system, initiating cyclization.
  • Aromatization : Dehydration forms the triazolopyrimidine core, with simultaneous incorporation of the 3-hydroxyphenyl group.

Yield : 68–72% after crystallization from ethanol.

Advantages :

  • Reduced reaction time (<1 hour vs. 12–24 hours conventional heating).
  • Atom economy through in situ generation of intermediates.

Stepwise Assembly via Pyrimidine Precursors

Alternative routes involve sequential construction of the pyrimidine and triazole rings (Scheme 2):

Step 1 : Synthesis of 7-(2-Chlorophenyl)-5-methyl-4,7-dihydropyrimidine-6-carboxamide

  • Condensation of N-(2-chlorophenyl)acetoacetamide with urea in acetic acid yields the dihydropyrimidine core.

Step 2 : Triazole Annulation

  • Reaction with 3-hydroxyphenylhydrazine in ethanol/HCl forms the triazole ring via cyclodehydration.

Yield : 55–60% over two steps.

Challenges :

  • Competing side reactions during hydrazine coupling require precise pH control.
  • Lower yields compared to one-pot methods due to intermediate purification losses.

Functional Group Modifications

Introduction of the 3-Hydroxyphenyl Group

The 2-position hydroxyphenyl substituent is introduced via two strategies:

Method A : Direct incorporation using 3-hydroxybenzaldehyde in the one-pot synthesis.
Method B : Post-synthetic modification via Ullmann coupling of iodopyrimidine intermediates with 3-hydroxyphenylboronic acid (Pd(OAc)₂, K₂CO₃, DMF/H₂O).

Comparative Data :

Method Yield (%) Purity (HPLC) Reaction Time
A 72 98.5 45 min
B 65 97.2 6 hours

Method A proves superior for large-scale synthesis due to fewer steps and higher efficiency.

Carboxamide Installation

The C6-carboxamide is introduced via:

  • In situ formation : Using N-(2-chlorophenyl)acetoacetamide with pre-installed carboxamide.
  • Post-cyclization acylation : Treating the hydroxyl-free intermediate with chlorocarbonyl reagents (e.g., ClCOPy) followed by aminolysis.

Key Observations :

  • In situ methods prevent racemization but require stringent anhydrous conditions.
  • Post-cyclization acylation allows modularity but risks over-functionalization.

Optimization of Reaction Conditions

Solvent Screening

Solvent polarity significantly impacts cyclization efficiency:

Solvent Dielectric Constant Yield (%)
DMF 36.7 72
DMSO 46.7 68
Ethanol 24.3 42
Toluene 2.4 18

Polar aprotic solvents (DMF/DMSO) facilitate enolate stabilization and improve yields.

Catalytic Enhancements

Adding 10 mol% p-TSA as a Brønsted acid catalyst increases yield to 78% by accelerating the Knoevenagel-Michael cascade. Conversely, Lewis acids (e.g., ZnCl₂) promote side reactions with the hydroxyphenyl group.

Structural Characterization

X-ray Crystallography

A related analog, ethyl 7-(2-chlorophenyl)-5-trifluoromethyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate, reveals:

  • Envelope conformation of the dihydropyrimidine ring (puckering amplitude = 0.42 Å).
  • Dihedral angle between pyrimidine and chlorophenyl rings: 83.94°.

These data suggest similar conformational restrictions in the target compound.

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 2.13 (s, 3H, C5-CH₃)
  • δ 6.46 (s, 1H, C4-H)
  • δ 7.04–7.08 (m, 2H, chlorophenyl)
  • δ 9.87 (s, 1H, OH, exchanges with D₂O)

IR (KBr) :

  • 3340 cm⁻¹ (N–H stretch, carboxamide)
  • 1665 cm⁻¹ (C=O, carboxamide)

Challenges and Mitigation Strategies

Chemoselectivity Issues

Competing reactions during triazole formation are mitigated by:

  • Temperature control : Maintaining reflux at 110–115°C prevents decomposition.
  • Protecting groups : Temporarily silylating the 3-hydroxyphenyl group (TBDMSCl) reduces unwanted etherification.

Purification Difficulties

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) resolves closely eluting intermediates. Reverse-phase HPLC (C18, acetonitrile/water + 0.1% TFA) achieves >98% purity for biological assays.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves multi-step protocols, such as:

  • One-pot three-component reactions using 5-amino-triazoles, aldehydes, and β-keto esters in ethanol with catalysts like APTS (3-Aminopropyltriethoxysilane) .
  • Microwave-assisted synthesis for improved efficiency: reactions are irradiated at 323 K for 30 minutes, followed by recrystallization from ethanol or acetone .
  • Purification methods : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates final products .

Table 1: Synthesis Optimization

MethodCatalystSolventYield (%)Reference
One-pot three-componentAPTSEthanol70–85
Microwave-assistedNoneEthanol80–90
Conventional refluxHClBenzene60–75

Q. How is the compound structurally characterized?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) .
  • NMR spectroscopy : 1H^1H NMR identifies substituent environments (e.g., aromatic protons at δ 7.14–7.41 ppm), while 13C^{13}C NMR confirms carbonyl carbons at ~170 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 439.96 for [M+H]+^+) validate molecular weight .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved?

Discrepancies often arise from substituent effects (e.g., hydroxyl vs. methoxy groups). To address this:

  • Experimental replication : Compare solubility in polar (DMSO, water) and non-polar (hexane) solvents under controlled pH .
  • Computational modeling : Use tools like COSMO-RS to predict solubility based on electronic parameters .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 3-hydroxyphenyl with 4-hydroxyphenyl) to isolate contributing factors .

Q. What strategies improve selectivity in nucleophilic substitution reactions?

Key approaches include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines/thiols .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during substitutions .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve regioselectivity .

Table 2: Substitution Reaction Outcomes

ReagentSolventCatalystSelectivity (%)Reference
BenzylthiolDMFCuI92
Pyridin-3-amineEthanolNone78

Q. How can conformational flexibility impact biological activity?

The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q = 0.099 Å), which influences binding to rigid enzyme active sites. For example:

  • Enzyme inhibition : Planar triazole-pyrimidine cores align with flat binding pockets in kinases .
  • Dynamic simulations : Molecular dynamics (MD) studies reveal that substituent rotation (e.g., chlorophenyl groups) modulates target affinity .

Q. What methodologies identify biological targets for this compound?

Advanced approaches include:

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-analogs for kinases) to quantify displacement .
  • Docking studies : AutoDock Vina predicts interactions with proteins like MDM2-p53, highlighting hydrogen bonds with residues (e.g., Lys94) .
  • CRISPR-Cas9 screens : Knockout libraries identify genes whose loss abolishes compound efficacy .

Data Contradiction Analysis

Q. How to reconcile varying catalytic efficiencies in published syntheses?

Discrepancies in yields (e.g., 60% vs. 90%) may stem from:

  • Catalyst purity : Impurities in APTS or HCl reduce reaction rates .
  • Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions .
  • Solution : Replicate reactions under inert atmospheres (N2_2/Ar) and characterize catalysts via FTIR before use .

Key Structural Parameters from X-ray Data

Q. Table 3: Crystallographic Data

ParameterValueReference
Bond length (C8–N2)1.374 Å
Dihedral angle (pyrimidine-phenyl)83.94°
Puckering amplitude (Q)0.099 Å
Unit cell volume1073.3 Å3^3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.